molecular formula C28H47ClN2O2 B12703057 (Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride CAS No. 93882-60-1

(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride

Cat. No.: B12703057
CAS No.: 93882-60-1
M. Wt: 479.1 g/mol
InChI Key: YRQCCBPKZGULQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt cell membranes, making it effective in antimicrobial formulations and other industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.

    Alkylation: The dodecyl group is introduced via an alkylation reaction.

    Quaternization: The final step involves the quaternization of the amine group with benzyl chloride to form the quaternary ammonium compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the dodecyl chain.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products

    Oxidation: The major products include oxidized derivatives of the dodecyl chain.

    Substitution: Substituted quaternary ammonium compounds are formed.

Scientific Research Applications

(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations for cleaning agents and detergents.

Mechanism of Action

The primary mechanism of action of (Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride involves the disruption of cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used in disinfectants and antiseptics.

    Dodecyltrimethylammonium chloride: Similar structure but lacks the pyrrolidine ring.

Uniqueness

(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is unique due to the presence of the pyrrolidine ring, which enhances its ability to interact with biological membranes and increases its antimicrobial efficacy compared to other quaternary ammonium compounds.

Properties

CAS No.

93882-60-1

Molecular Formula

C28H47ClN2O2

Molecular Weight

479.1 g/mol

IUPAC Name

benzyl-[3-(3-dodecyl-2,5-dioxopyrrolidin-1-yl)propyl]-dimethylazanium;chloride

InChI

InChI=1S/C28H47N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-16-20-26-23-27(31)29(28(26)32)21-17-22-30(2,3)24-25-18-14-13-15-19-25;/h13-15,18-19,26H,4-12,16-17,20-24H2,1-3H3;1H/q+1;/p-1

InChI Key

YRQCCBPKZGULQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.